molecular formula C6H4Na2O2 B1598820 1,3-Benzenediol, sodium salt (1:2) CAS No. 6025-45-2

1,3-Benzenediol, sodium salt (1:2)

Cat. No. B1598820
CAS RN: 6025-45-2
M. Wt: 154.07 g/mol
InChI Key: CHBGPSMCICHVTB-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Benzenediol , also known as catechol , is an organic compound with the molecular formula C₆H₄(OH)₂ . It is the ortho isomer of the three isomeric benzenediols. Catechol occurs naturally in trace amounts and was first discovered through the destructive distillation of the plant extract catechin .

Scientific Research Applications

Synthesis and Reactions

  • "1,3-Benzodithiolylium Salts. Synthesis and Reactions with Nucleophilic Reagents": This study focuses on the synthesis and reactions of various salts of 1,3-benzodithiolylium ion, including their interaction with a variety of nucleophilic reagents. It is significant for understanding the chemical properties and potential applications of benzenediol salts in organic synthesis (Nakayama et al., 1976).

Chemical Analysis and Separation Techniques

  • "Migration behavior and separation of benzenediamines, aminophenols and benzenediols by capillary zone electrophoresis": This paper discusses the optimal separation conditions for benzenediols using capillary zone electrophoresis, highlighting its relevance in analytical chemistry for separation and analysis of similar compounds (Lin & Chen, 2000).

Organic Chemistry and Catalysis

  • "Oxidation Using Quaternary Ammonium Polyhalides. VIII. Oxidation of 1,4-Benzenediols with Benzyltrimethylammonium Tribromide": This research explores the oxidation reactions of 1,4-benzenediols, showing the potential of benzenediol salts in organic reactions and catalysis (Kajigaeshi et al., 1991).

Industrial Applications and Green Chemistry

  • "Green, lithium salt-free synthesis of 2-alkylated 1,4-benzenediols in hydroalcoholic media": This study presents an eco-friendly and efficient method for synthesizing 2-substituted 1,4-benzenediol, emphasizing the significance of benzenediol salts in green chemistry and industrial applications (Lima et al., 2016).

Surface Chemistry and Surfactants

  • "Interaction between anionic and cationic gemini surfactants at air/water interface and in aqueous bulk solution": This paper investigates the interactions of benzenediol salts with surfactants, highlighting their role in surface chemistry and potential applications in the development of new surfactant systems (Zhao et al., 2009).

Polymer Science

  • "Preparation of Poly(p-phenylenebenzobisoxazole) from 4,6-diamino-1,3-benzenediol/terephthalate": This research involves the synthesis of high-performance polymers from benzenediol salts, demonstrating their utility in advanced material science and polymer synthesis (Chun, 2003).

properties

IUPAC Name

disodium;benzene-1,3-diolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2.2Na/c7-5-2-1-3-6(8)4-5;;/h1-4,7-8H;;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBGPSMCICHVTB-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[O-])[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Na2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

108-46-3 (Parent)
Record name 1,3-Benzenediol, sodium salt (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006025452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50890610
Record name 1,3-Benzenediol, sodium salt (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50890610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzenediol, sodium salt (1:2)

CAS RN

6025-45-2
Record name 1,3-Benzenediol, sodium salt (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006025452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenediol, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Benzenediol, sodium salt (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50890610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Benzenediol, sodium salt (1:2)
Reactant of Route 2
1,3-Benzenediol, sodium salt (1:2)
Reactant of Route 3
1,3-Benzenediol, sodium salt (1:2)
Reactant of Route 4
1,3-Benzenediol, sodium salt (1:2)
Reactant of Route 5
1,3-Benzenediol, sodium salt (1:2)
Reactant of Route 6
1,3-Benzenediol, sodium salt (1:2)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.